molecular formula C20H21FN2O7 B13435178 Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl

Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl

Cat. No.: B13435178
M. Wt: 420.4 g/mol
InChI Key: TXXRHUTWCBKSOC-YFHUEUNASA-N
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Description

Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methyl group at the 4th position, a ribofuranose moiety with two fluorine atoms, and a thymine base. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl typically involves multiple steps, starting with the preparation of the benzene ring substituted with a methyl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ribofuranose moiety is then introduced through a glycosylation reaction, where a protected ribofuranose derivative reacts with the benzene ring under acidic conditions.

The introduction of fluorine atoms into the ribofuranose moiety can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the coupling of the thymine base to the ribofuranose moiety, which can be achieved through a nucleophilic substitution reaction using a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of nucleic acid interactions and as a probe for investigating DNA and RNA structures.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In the case of nucleic acids, the compound can intercalate between base pairs, disrupting the normal structure and function of DNA or RNA. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl can be compared with other similar compounds, such as:

    Bz(4-Me)(-5)Ribf2Ac3F(b)-cytosin-1-yl: Similar structure but with a cytosine base instead of thymine.

    Bz(4-Me)(-5)Ribf2Ac3F(b)-adenin-1-yl: Contains an adenine base, leading to different biological properties.

    Bz(4-Me)(-5)Ribf2Ac3F(b)-guan-1-yl: Features a guanine base, which can result in unique interactions with nucleic acids.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H21FN2O7

Molecular Weight

420.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H21FN2O7/c1-10-4-6-13(7-5-10)19(26)28-9-14-15(21)16(29-12(3)24)18(30-14)23-8-11(2)17(25)22-20(23)27/h4-8,14-16,18H,9H2,1-3H3,(H,22,25,27)/t14-,15-,16-,18-/m1/s1

InChI Key

TXXRHUTWCBKSOC-YFHUEUNASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C)F

Origin of Product

United States

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